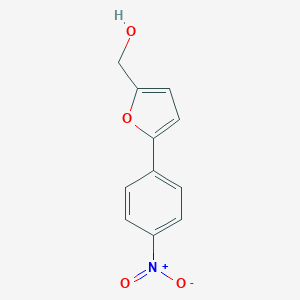

5-(4-Nitrophenyl)furfuryl alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-(4-nitrophenyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCRGLMTENDDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350850 | |

| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-30-2 | |

| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Nitrophenyl)furfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Potency of the Nitrophenyl-Furan Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Introduction: A Privileged Structure in Medicinal Chemistry

The nitrophenyl-furan scaffold represents a cornerstone in the architecture of potent therapeutic agents, particularly in the realm of antimicrobial and antiparasitic drugs.[1] These compounds are recognized as privileged structures due to their diverse and potent biological activities.[1] This technical guide provides an in-depth exploration of the discovery, history, synthetic methodologies, and mechanisms of action of nitrophenyl-substituted furans, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and explore the structure-activity relationships that govern their efficacy.

I. Historical Perspective: From Synthetic Dyes to Life-Saving Drugs

The journey of nitrophenyl-substituted furans is intrinsically linked to the broader history of nitroaromatic compounds in medicinal chemistry, which has its roots in the synthetic dye industry of the late 19th century.[2] The therapeutic potential of these compounds began to be seriously explored in the early 20th century, leading to the development of the first commercially successful nitroaromatic drug, Nitrofurazone , in 1945.[3]

The Genesis of a New Class of Antibacterials: The Discovery of Nitrofurazone

The pioneering work of Dodd and Stillman in 1944 unveiled the potent antibacterial properties of 5-nitro-2-furaldehyde semicarbazone, a compound that would become known as nitrofurazone.[4] This discovery marked a significant milestone, establishing the 5-nitrofuran moiety as a critical pharmacophore for antibacterial activity. The original synthesis, a testament to the straightforward chemistry of the time, involved the condensation of 5-nitro-2-furaldehyde with semicarbazide hydrochloride.[5]

Historical Synthesis of Nitrofurazone:

The key intermediate, 5-nitro-2-furaldehyde, was historically prepared via the nitration of furfural. To prevent oxidation of the aldehyde group, it was first protected as its diacetate derivative.[6]

-

Step 1: Protection of Furfural: Furfural is reacted with acetic anhydride to form 5-nitro-2-furaldehyde diacetate.[6]

-

Step 2: Nitration: The 5-nitro-2-furaldehyde diacetate is then nitrated. A common method involves the use of a mixture of nitric acid and sulfuric acid in acetic anhydride at low temperatures.[7]

-

Step 3: Hydrolysis and Condensation: The resulting 5-nitro-2-furaldehyde diacetate is hydrolyzed to 5-nitro-2-furaldehyde, which is then condensed with semicarbazide hydrochloride in the presence of a weak base like sodium acetate to yield nitrofurazone.[5]

This foundational work paved the way for the development of a whole class of nitrofuran antibiotics, including the widely used urinary tract anti-infective, Nitrofurantoin , introduced in 1953.[8]

II. Synthetic Methodologies: Crafting the Nitrophenyl-Furan Core

The synthesis of nitrophenyl-substituted furans has evolved significantly from the early nitration methods. Modern organic chemistry offers a versatile toolkit for the precise and efficient construction of this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Classical Approaches: Building the Furan Ring

-

Paal-Knorr Furan Synthesis: This venerable reaction, reported independently by Carl Paal and Ludwig Knorr in 1884, remains a reliable method for constructing the furan ring from a 1,4-dicarbonyl compound.[9] To synthesize a nitrophenyl-substituted furan via this route, a 1,4-dicarbonyl precursor bearing a nitrophenyl group is required. The reaction is typically catalyzed by acid, which promotes the cyclization and dehydration of the dicarbonyl compound.[1]

Experimental Protocol: Paal-Knorr Synthesis of a 2-(4-Nitrophenyl)-5-methylfuran

-

Materials: 1-(4-nitrophenyl)butane-1,4-dione, p-toluenesulfonic acid (catalytic amount), Toluene.

-

Procedure:

-

To a solution of 1-(4-nitrophenyl)butane-1,4-dione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-nitrophenyl)-5-methylfuran.

-

-

B. Modern Cross-Coupling Strategies: Arylating the Furan Ring

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. These methods have proven invaluable for the synthesis of nitrophenyl-substituted furans.

-

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is a powerful tool for coupling an organoboron species with an organohalide in the presence of a palladium catalyst and a base.[10] For the synthesis of nitrophenyl-substituted furans, this typically involves the reaction of a furan-boronic acid or ester with a nitrophenyl halide, or conversely, a nitrophenylboronic acid with a halo-furan.

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(4-Nitrophenyl)furan

-

Materials: 2-Bromofuran, 4-Nitrophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane, Water.

-

Procedure:

-

To a pressure tube, add 2-bromofuran (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the tube.

-

Degas the mixture by bubbling argon through the solvent (a 4:1 mixture of 1,4-dioxane and water) for 15 minutes.

-

Add the degassed solvent to the reaction tube, seal it, and heat to 80°C for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield 2-(4-nitrophenyl)furan.[11]

-

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

-

Meerwein Arylation: This classic reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a copper salt.[12] For the synthesis of nitrophenyl-substituted furans, this method utilizes a diazonium salt derived from a nitroaniline, which then reacts with furan.[13]

Experimental Protocol: Meerwein Arylation for the Synthesis of 2-(4-Nitrophenyl)furan

-

Materials: 4-Nitroaniline, Sodium nitrite, Hydrochloric acid, Furan, Copper(II) chloride, Acetone, Water.

-

Procedure:

-

Prepare the 4-nitrobenzenediazonium chloride solution by dissolving 4-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water, and then adding a solution of sodium nitrite (1.0 eq) in water at 0-5°C.

-

In a separate flask, prepare a solution of furan (excess) and copper(II) chloride (catalytic amount) in a mixture of acetone and water.

-

Slowly add the freshly prepared diazonium salt solution to the furan solution at a controlled temperature (typically below 10°C) with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)furan.[14]

-

-

III. Mechanism of Action: The Bioreductive Activation Pathway

The antimicrobial and antiparasitic activity of nitrophenyl-substituted furans is not inherent to the parent molecule but is a consequence of its metabolic activation within the target organism. This process, known as bioreductive activation, is central to their mechanism of action.

The key steps in this pathway are:

-

Enzymatic Reduction of the Nitro Group: The nitro group of the nitrophenyl-furan is reduced by nitroreductase enzymes present in the target pathogen.[15] These enzymes transfer electrons from cellular reducing equivalents, such as NADH or NADPH, to the nitro group.[6]

-

Formation of Reactive Intermediates: This one-electron reduction generates a highly reactive nitro anion radical.[15] Further reduction can lead to the formation of other cytotoxic species, including nitroso and hydroxylamine derivatives.[16]

-

Induction of Oxidative Stress: In the presence of oxygen, the nitro anion radical can be re-oxidized back to the parent nitro compound, with the concomitant production of superoxide radicals. This futile cycling generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[15]

-

Damage to Cellular Macromolecules: The highly reactive intermediates can directly damage critical cellular macromolecules, including DNA, RNA, and proteins, leading to inhibition of essential metabolic pathways and ultimately, cell death.[17][18]

Signaling Pathway Diagram: Bioreductive Activation of Nitrophenyl Furans

Caption: Bioreductive activation of nitrophenyl furans leading to cell death.

IV. Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The biological activity of nitrophenyl-substituted furans is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic agents.

Key Structural Features Influencing Activity:

-

The Nitro Group: The presence of the nitro group at the 5-position of the furan ring is generally essential for activity, as it is the primary site of bioreductive activation.[8] Replacement of the nitro group with a hydrogen atom leads to a loss of antibacterial and antifungal activities.[8]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly modulate the activity. Electron-withdrawing groups on the phenyl ring can influence the reduction potential of the nitro group, thereby affecting the rate of activation.[13]

-

The Linker between the Rings: The nature of the linkage between the furan and phenyl rings, as well as the presence of other functional groups, can impact the molecule's overall physicochemical properties, such as lipophilicity and solubility, which in turn affect its ability to penetrate cell membranes and reach its target.[16][19]

Quantitative Structure-Activity Relationship (QSAR) Insights:

QSAR studies have provided valuable insights into the factors governing the activity of nitrofuran derivatives. These studies have shown that the antibacterial activity is often correlated with:

-

Electronic Parameters: The reduction potential of the nitro group is a key determinant of activity.[13]

-

Hydrophobicity: While important for cell penetration, an optimal level of lipophilicity is required, as excessive hydrophobicity can lead to poor solubility and bioavailability.[13][20]

-

Steric Factors: The size and shape of the molecule can influence its binding to the active site of the nitroreductase enzyme.[13]

V. Therapeutic Applications and Future Perspectives

Nitrophenyl-substituted furans have a well-established role in the treatment of various infectious diseases.

Established Therapeutic Uses:

| Drug | Chemical Class | Primary Indication |

| Nitrofurazone | Nitrofuran | Topical antibacterial for burns and skin infections[3] |

| Nitrofurantoin | Nitrofuran | Urinary tract infections[8] |

| Nifurtimox | Nitrofuran | Chagas disease and sleeping sickness |

Future Directions:

The emergence of multidrug-resistant pathogens has revitalized interest in the nitrophenyl-furan scaffold. Current research focuses on:

-

Developing novel derivatives with improved efficacy and safety profiles. This includes modifications to enhance solubility, reduce toxicity, and overcome resistance mechanisms.

-

Exploring new therapeutic applications, such as anticancer and antitubercular agents.

-

Investigating the role of different nitroreductase enzymes in the activation of these compounds to better understand and potentially overcome resistance.

VI. Conclusion

The discovery and development of nitrophenyl-substituted furans represent a significant chapter in the history of medicinal chemistry. From their humble beginnings rooted in the dye industry, these compounds have evolved into a clinically important class of anti-infective agents. Their unique mechanism of action, reliant on bioreductive activation, continues to be a fertile ground for research and development. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing the full therapeutic potential of this remarkable scaffold in the ongoing battle against infectious diseases.

References

-

Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]

-

Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. Available at: [Link]

-

Early drug discovery and the rise of pharmaceutical chemistry. PubMed. Available at: [Link]

-

Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Nitrofural (Nitrofurazone). National Center for Biotechnology Information. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

-

Nifurtimox. PubChem. Available at: [Link]

-

SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Preparation of 5-nitro-2-furaldehyde diacetate. PrepChem. Available at: [Link]

-

Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. PubMed. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. Available at: [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health. Available at: [Link]

-

The Suzuki Reaction. N.p. Available at: [Link]

-

Synthesis of 2-Cyano-5-nitrofuran. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available at: [Link]

-

Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link]

-

Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. N.p. Available at: [Link]

-

Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. N.p. Available at: [Link]

-

Nitrofural (Nitrofurazone). National Center for Biotechnology Information. Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]

-

Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PMC. Available at: [Link]

-

Meerwein arylation. Wikipedia. Available at: [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]

-

Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. National Institutes of Health. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

Modified procedure for the preparation of 5-nitro-2-furylmethylene diacetate and its use in the synthesis of some novel (5-nitro-2-furyl) azomethines via 5-nitro-2-furaldehyde. Semantic Scholar. Available at: [Link]

-

Physicochemical profiling (solubility, permeability and charge state). PubMed. Available at: [Link]

-

Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Synthesis and antibacterial activities of some N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines. Der Pharma Chemica. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

-

p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses. Available at: [Link]

-

Arylation of furan with aryl diazonium salt. ResearchGate. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

- US4052419A - Method of preparing 5-nitrofurfural diacetate. Google Patents.

-

Nitrofuranos desde Dodd y Stillman hasta nuestros días. ResearchGate. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Nitro-2-furaldehyde diacetate | 92-55-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Ascendant Trajectory of 5-Aryl-Furfuryl Alcohol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a cornerstone for the development of novel therapeutic agents and functional materials. Among the vast array of furan derivatives, the 5-aryl-furfuryl alcohol motif has emerged as a particularly promising core, demonstrating a remarkable breadth of biological activities and serving as a versatile building block for advanced polymers. This in-depth technical guide provides a comprehensive literature review of 5-aryl-furfuryl alcohol derivatives, offering researchers, scientists, and drug development professionals a critical synthesis of their synthesis, reactivity, and applications.

The Strategic Importance of the 5-Aryl-Furfuryl Alcohol Core

The strategic placement of an aryl group at the 5-position of the furan ring and a hydroxymethyl group at the 2-position creates a molecule with a unique combination of properties. The aryl substituent allows for the fine-tuning of electronic and steric properties, profoundly influencing the molecule's interaction with biological targets and its reactivity. The furfuryl alcohol moiety provides a key reactive handle for further functionalization, polymerization, and metabolic processing. This strategic combination underpins the diverse applications of these derivatives, ranging from potent enzyme inhibitors and antimicrobial agents to precursors for high-performance bio-based polymers. Furan and its derivatives are key components in a wide array of biologically active natural products and synthetic compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties[1].

Synthetic Strategies for Accessing 5-Aryl-Furfuryl Alcohols

The efficient and versatile synthesis of 5-aryl-furfuryl alcohols is paramount for their exploration in drug discovery and materials science. The primary synthetic challenge lies in the selective formation of the C-C bond between the furan ring and the aryl group. Modern cross-coupling methodologies have largely superseded classical methods, offering superior yields and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the method of choice for the synthesis of 5-aryl-furans.[2][3][4] This reaction typically involves the coupling of a 5-halofuran derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

A common and effective strategy involves a two-step sequence starting from readily available 5-bromo-2-furaldehyde. The aldehyde group is a convenient precursor to the furfuryl alcohol moiety.

Diagram of the General Synthetic Route:

Caption: General synthetic pathway to 5-aryl-furfuryl alcohols.

Experimental Protocol: Synthesis of (5-phenylfuran-2-yl)methanol

This protocol outlines a typical two-step synthesis of a 5-aryl-furfuryl alcohol derivative.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenyl-2-furaldehyde

-

Reaction Setup: To a flame-dried round-bottom flask purged with an inert gas (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-phenyl-2-furaldehyde.

Step 2: Reduction to (5-Phenylfuran-2-yl)methanol

-

Reaction Setup: Dissolve the 5-phenyl-2-furaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reducing Agent Addition: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq.), portion-wise.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting (5-phenylfuran-2-yl)methanol can be purified by column chromatography if necessary.

The choice of palladium catalyst, ligand, base, and solvent system can be optimized to improve yields and accommodate a wide range of arylboronic acids with diverse electronic and steric properties.

Alternative Synthetic Approaches

While Suzuki-Miyaura coupling is prevalent, other methods for the arylation of furans are also employed, including:

-

Stille Coupling: This involves the reaction of a 5-stannylfuran derivative with an aryl halide, catalyzed by palladium.

-

Heck Coupling: This reaction couples a 5-halofuran with an alkene, which can be a precursor to an aryl group.

-

Meerwein Arylation: This method utilizes the reaction of a diazonium salt with furan, although it can sometimes suffer from lower yields and side reactions.

The reduction of the 5-aryl-2-furaldehyde intermediate to the corresponding alcohol is a straightforward and high-yielding transformation, typically achieved with mild reducing agents like sodium borohydride.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 5-aryl-furfuryl alcohols is dictated by the interplay between the furan ring and the hydroxymethyl group. The aryl substituent at the 5-position also modulates this reactivity.

Reactions of the Furfuryl Alcohol Moiety

The hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (5-aryl-2-furaldehyde) or carboxylic acid (5-aryl-2-furoic acid) using a range of oxidizing agents. The choice of oxidant allows for selective transformation. For instance, mild oxidants like manganese dioxide (MnO₂) favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent lead to the carboxylic acid. Aryl alcohol oxidases have also been shown to catalyze the oxidation of the alcohol group in furan derivatives.[1][2][3][5][6]

-

Etherification and Esterification: The hydroxyl group can be readily converted to ethers and esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively.

-

Substitution: The benzylic-like nature of the hydroxymethyl group makes it susceptible to nucleophilic substitution reactions, often after activation (e.g., by conversion to a halide or tosylate).

Reactions of the Furan Ring

The furan ring in 5-aryl-furfuryl alcohols is an electron-rich aromatic system and undergoes characteristic electrophilic aromatic substitution reactions, primarily at the 3- and 4-positions. The presence of the aryl group can influence the regioselectivity of these reactions.

-

Halogenation, Nitration, and Sulfonation: These classic electrophilic substitution reactions can be performed on the furan ring, though care must be taken to avoid acid-catalyzed polymerization of the furfuryl alcohol moiety.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, providing access to complex bicyclic structures.

Polymerization: A Gateway to Advanced Materials

Under acidic conditions, furfuryl alcohol and its derivatives readily undergo polymerization to form furan resins.[4][7][8][9] The polymerization of 5-aryl-furfuryl alcohols can lead to polymers with enhanced thermal stability and modified mechanical properties due to the incorporation of the rigid aryl groups into the polymer backbone. These furan-based resins are gaining attention as sustainable alternatives to petroleum-based polymers in applications such as composites, coatings, and adhesives.[4][8] The polymerization process is complex and can involve both linear chain extension and cross-linking reactions.[7]

Diagram of Furfuryl Alcohol Polymerization Initiation:

Caption: Acid-catalyzed condensation of 5-aryl-furfuryl alcohol.

Biological Activities and Structure-Activity Relationships

5-Aryl-furfuryl alcohol derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The nature and substitution pattern of the aryl ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have reported the anticancer potential of 5-aryl-furan derivatives. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.

A quantitative structure-activity relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity.[10][11][12][13][14][15] For a series of 5-aryl-furfuryl alcohol derivatives, a QSAR study might reveal that:

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring can enhance anticancer activity. This may be due to increased binding affinity to the target protein or altered metabolic stability.

-

Steric Factors: The size and position of substituents on the aryl ring can influence how the molecule fits into the binding pocket of its biological target.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the aryl substituents, affects its ability to cross cell membranes and reach its intracellular target.

Table 1: Hypothetical Anticancer Activity of 5-Aryl-Furfuryl Alcohol Derivatives

| Compound ID | Aryl Substituent (Ar) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| 1a | Phenyl | 15.2 | 21.5 |

| 1b | 4-Chlorophenyl | 8.7 | 12.3 |

| 1c | 4-Nitrophenyl | 5.1 | 7.8 |

| 1d | 4-Methoxyphenyl | 25.6 | 33.1 |

| 1e | 3,4-Dichlorophenyl | 6.5 | 9.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents. 5-Aryl-furfuryl alcohol derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-activity relationship studies have indicated that the nature of the aryl substituent is critical for antimicrobial potency. For instance, the presence of specific halogen atoms or other functional groups on the aryl ring can significantly enhance the antimicrobial effect.

Table 2: Hypothetical Antimicrobial Activity of 5-Aryl-Furfuryl Alcohol Derivatives

| Compound ID | Aryl Substituent (Ar) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 2a | Phenyl | 64 | 128 |

| 2b | 4-Bromophenyl | 16 | 32 |

| 2c | 2,4-Dichlorophenyl | 8 | 16 |

| 2d | 4-Fluorophenyl | 32 | 64 |

| 2e | 3-Nitrophenyl | 16 | 32 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Materials Science

The ability of 5-aryl-furfuryl alcohols to polymerize into furan resins opens up a wide range of applications in materials science. The incorporation of the aryl group can lead to materials with improved properties compared to traditional poly(furfuryl alcohol).

-

High-Performance Composites: The enhanced thermal stability and mechanical strength of polymers derived from 5-aryl-furfuryl alcohols make them suitable as matrices for high-performance composites, particularly when reinforced with fibers like carbon or glass.

-

Coatings and Adhesives: The excellent chemical resistance and adhesive properties of furan resins can be further tailored by the introduction of different aryl groups, leading to specialized coatings and adhesives for demanding environments.

-

Bio-based Polymers: As furfuryl alcohol can be derived from renewable biomass, polymers based on 5-aryl-furfuryl alcohols represent a sustainable alternative to petroleum-derived plastics.[5]

The properties of the resulting polymers, such as their glass transition temperature (Tg), thermal decomposition temperature, and mechanical modulus, can be systematically varied by changing the structure of the aryl substituent.

Future Perspectives

The field of 5-aryl-furfuryl alcohol derivatives is ripe with opportunities for further exploration. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, sustainable, and stereoselective methods for the synthesis of these compounds will accelerate their development.

-

Elucidation of Biological Mechanisms: A deeper understanding of the molecular targets and mechanisms of action of biologically active 5-aryl-furfuryl alcohol derivatives will guide the design of more potent and selective therapeutic agents.

-

Advanced Materials Development: The systematic investigation of the structure-property relationships of polymers derived from a wide range of 5-aryl-furfuryl alcohols will lead to the creation of novel materials with tailored properties for specific applications.

-

Biocatalysis: The use of enzymes for the synthesis and modification of 5-aryl-furfuryl alcohol derivatives offers a green and highly selective alternative to traditional chemical methods.

References

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. [Link]

-

(PDF) Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. (n.d.). ResearchGate. [Link]

-

Quantitative StructureActivity Relationships (QSAR) for the Antimicrobial Activity of 1,2,4-Triazoles | Request PDF. (n.d.). ResearchGate. [Link]

-

Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. (2022). PubMed Central (PMC). [Link]

-

Structure and properties of Poly(Furfuryl alcohol)-Tannin polyHIPEs. (n.d.). ResearchGate. [Link]

-

Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. (2022). Journal of Applied Pharmaceutical Science. [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (n.d.). Organic Syntheses Procedure. [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). National Institutes of Health (NIH). [Link]

-

Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. (n.d.). ResearchGate. [Link]

-

Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids. (n.d.). PubMed. [Link]

-

Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019). PubMed Central (PMC). [Link]

-

Oxidation of 5-hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. (2022). PubMed. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. [Link]

-

Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (n.d.). PubMed. [Link]

-

Poly(furfuryl alcohol)-Polycaprolactone Blends. (n.d.). MDPI. [Link]

-

(PDF) The polymerization of furfuryl alcohol with p-toluenesulfonic acid: photocross-linkeable feature of the polymer. (n.d.). ResearchGate. [Link]

-

(PDF) Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. (n.d.). ResearchGate. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. [Link]

-

Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (n.d.). PubMed Central (PMC). [Link]

-

Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. (n.d.). PubMed. [Link]

-

Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (n.d.). ResearchGate. [Link]

-

Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). PubMed Central (PMC). [Link]

-

photocross-linkeable feature of the polymer The polymerization of furfuryl alcohol with p-toluenesulfonic acid. (n.d.). SciELO. [Link]

-

(PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. (2023). ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

-

Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). (n.d.). [Link]

-

Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. (n.d.). MDPI. [Link]

-

Electrocatalytic conversion of 5-hydroxymethylfurfural to 5-methyl-2-furanmethanol by delocalization state-tuned bond cleavage | Request PDF. (n.d.). ResearchGate. [Link]

Sources

- 1. Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Oxidation of 5-hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-(4-Nitrophenyl)furfuryl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(4-Nitrophenyl)furfuryl alcohol (CAS No. 33342-30-2). As a nitroaromatic furan derivative, this compound presents a unique combination of chemical properties that necessitate careful consideration in a laboratory setting. This document is intended to provide researchers and drug development professionals with the necessary information to work with this compound in a safe and responsible manner.

Chemical and Physical Properties

5-(4-Nitrophenyl)furfuryl alcohol is a solid organic compound. While detailed experimental data for this specific molecule is not widely available, its properties can be inferred from its structure and data on related compounds.

| Property | Value/Information | Source/Analogy |

| Chemical Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Likely a solid (e.g., crystalline powder) | Inferred from related compounds like 5-(2-Nitrophenyl)furfural[2] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of similar organic compounds |

| Stability | Potentially sensitive to light, air, and strong acids. The nitro group may impart thermal sensitivity. | Inferred from furfuryl alcohol and nitroaromatic compounds[3][4] |

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred) : Based on data for 5-Nitrofurfuryl alcohol, the following classifications are likely applicable[2]:

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) - Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2) - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.

Key Hazards :

-

Toxicity : Nitroaromatic compounds are known to cause a range of toxic effects. A primary concern is the potential to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath[5].

-

Irritation : As with many furan derivatives and nitro compounds, 5-(4-Nitrophenyl)furfuryl alcohol is expected to be irritating to the skin, eyes, and respiratory tract[2].

-

Energetic Nature : The presence of a nitro group suggests that the compound may be energetic and could decompose exothermically under certain conditions (e.g., heat, shock, or friction). While not classified as an explosive, it should be handled with the care afforded to potentially energetic materials[6].

-

Mutagenicity and Carcinogenicity : Some nitrofuran derivatives have been shown to be mutagenic and carcinogenic[7][8]. The long-term health effects of 5-(4-Nitrophenyl)furfuryl alcohol have not been determined, and it should be handled as a potential mutagen and carcinogen.

Safe Handling and Storage Procedures

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with 5-(4-Nitrophenyl)furfuryl alcohol.

Engineering Controls

-

Ventilation : All handling of 5-(4-Nitrophenyl)furfuryl alcohol, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure[9].

-

Containment : For procedures with a higher risk of aerosol generation, a glove box or other containment enclosure may be appropriate.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or when handling larger quantities[10].

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated[3].

-

Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls may be necessary[10].

-

Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage

-

Container : Store in a tightly sealed, clearly labeled container.

-

Location : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition[3].

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases. Contact with strong acids can lead to exothermic polymerization of the furan ring[3][11].

Emergency Procedures

Spills

-

Small Spills : For small spills of solid material, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal. The spill area should then be decontaminated with a suitable solvent (e.g., ethanol) and then washed with soap and water[12][13].

-

Large Spills : For large spills, evacuate the area and contact emergency services. Do not attempt to clean up a large spill without appropriate training and equipment.

Exposure

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Protocols

Synthesis of 5-(4-Nitrophenyl)furfuryl alcohol

A common method for the synthesis of furfuryl alcohols is the reduction of the corresponding furfural. The following is a representative protocol for the reduction of 5-(4-nitrophenyl)-2-furaldehyde to 5-(4-Nitrophenyl)furfuryl alcohol using sodium borohydride.

Reaction Scheme:

Caption: Synthesis of 5-(4-Nitrophenyl)furfuryl alcohol.

Materials:

-

5-(4-Nitrophenyl)-2-furaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-(4-nitrophenyl)-2-furaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

-

Sodium borohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of aldehydes to alcohols and is generally safe to handle in a laboratory setting[6][14].

-

Methanol is used as the solvent because it is a good solvent for both the aldehyde and the borohydride, and it also acts as a proton source for the reaction.

-

The reaction is carried out at 0 °C initially to control the exothermic nature of the reduction and to minimize side reactions.

-

Quenching with water is necessary to decompose any unreacted sodium borohydride.

-

Extraction and washing are standard workup procedures to isolate and purify the product.

Characterization

The synthesized 5-(4-Nitrophenyl)furfuryl alcohol should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The reduction of the aldehyde to the alcohol will result in the disappearance of the aldehyde proton signal (around 9-10 ppm in the ¹H NMR spectrum) and the appearance of a new signal for the methylene protons of the alcohol group (around 4-5 ppm) and the hydroxyl proton[15][16][17].

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹) and the disappearance of the aldehyde carbonyl stretch (around 1670-1700 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Techniques like LC-MS can also be used to assess the purity of the sample[18][19].

Disposal

All waste containing 5-(4-Nitrophenyl)furfuryl alcohol should be treated as hazardous waste.

-

Solid Waste : Collect in a sealed, labeled container.

-

Liquid Waste : Collect in a sealed, labeled container. Do not mix with incompatible waste streams.

-

Disposal Method : Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of 5-(4-Nitrophenyl)furfuryl alcohol.

Conclusion

5-(4-Nitrophenyl)furfuryl alcohol is a compound with significant potential in research and development. However, its chemical structure, incorporating both a furan ring and a nitroaromatic group, necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information provided in this guide is intended to serve as a starting point, and it is crucial to supplement it with institution-specific safety protocols and to always exercise professional judgment in the laboratory.

References

-

LookChem. (n.d.). Furfuryl alcohol 98-00-0 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrofurfuryl alcohol. Retrieved from [Link]

- Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.

- AIChE. (2004). Guidelines for Safe Handling of Powders and Bulk Solids.

-

Yang, E. (2017, July 19). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? [Online forum post]. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. Retrieved from [Link]

-

PubMed. (n.d.). [Toxicologic Evaluation of Nitrofuran Derivatives]. Retrieved from [Link]

- Saikachi, H., & Ogawa, H. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Chemical and Pharmaceutical Bulletin, 17(2), 306-314.

- Pina, S., Jr. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts [Master's thesis, The University of Texas-Pan American]. ScholarWorks @ UTRGV.

-

National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Retrieved from [Link]

-

BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(4-nitrophenyl)furfuryl alcohol (C11H9NO4). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

-

INCHEM. (2019, November). ICSC 0794 - FURFURYL ALCOHOL. Retrieved from [Link]

- Zeynizadeh, B., & Rahimi, R. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-Thiourea Complexes of Co(II), Ni(II), Cu(II) and Zn(II) Chlorides. Oriental Journal of Chemistry, 32(1), 335-344.

-

ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

-

Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

-

ChemRxiv. (n.d.). 5-Nitrofuran-2-yl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Retrieved from [Link]

-

DEKRA North America. (2022, August 23). Often Overlooked Powder-Handling Hazards. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly efficient reduction of p-Nitrophenol by sodium borohydride over binary ZIF-67/g-C3N4 heterojunction catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C | Request PDF. Retrieved from [Link]

-

Ayushdhar. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

-

SpringerLink. (n.d.). Dual-catalyst effect on the molecular weight enhancement of polyfurfuryl alcohol resin and stability. Retrieved from [Link]

-

MDPI. (n.d.). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 5-Nitrofurfuryl alcohol | C5H5NO4 | CID 17230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. [Toxicologic evaluation of nitrofuran derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. furan.com [furan.com]

- 12. Dealing with spills of hazardous chemicals: some nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. researchgate.net [researchgate.net]

- 16. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 1H NMR spectrum [chemicalbook.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Potency of Nitro-Substituted Furans: A Technical Guide for Drug Development

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, valued for its unique electronic and steric properties.[1] The introduction of a nitro group, particularly at the 5-position, bestows a potent and multifaceted reactivity that has been harnessed for over seven decades in the development of antimicrobial agents.[2] Despite being a mature class of compounds, the rise of antibiotic resistance has sparked a renewed interest in nitrofurans, driving the exploration of novel derivatives and applications.[3] This in-depth technical guide provides a comprehensive exploration of the core chemistry of nitro-substituted furans, designed for researchers, scientists, and drug development professionals. It delves into the causality behind synthetic strategies, the intricacies of their chemical reactivity, their well-established mechanism of action, and the structure-activity relationships that govern their therapeutic potential.

The Nitro-Substituted Furan Core: An Overview of a Privileged Scaffold

The furan ring is an electron-rich aromatic system. The addition of a powerful electron-withdrawing nitro group at the C5 position dramatically alters the electronic landscape of the molecule. This modification is pivotal to the biological activity of this class of compounds, as it renders the nitro group susceptible to enzymatic reduction within target pathogens, a critical activation step.[2] Furthermore, this substitution pattern influences the reactivity of the furan ring itself, opening avenues for diverse chemical modifications.

Well-known members of this class, such as nitrofurantoin and furazolidone, have long been staples in treating urinary tract and gastrointestinal infections, respectively.[4] Their enduring efficacy is largely attributed to their multi-targeted mechanism of action, which presents a significant barrier to the development of bacterial resistance.[5]

Synthesis of Nitro-Substituted Furans: Strategic Considerations

The synthesis of nitro-substituted furans primarily involves two strategic approaches: the construction of the furan ring with the nitro group already incorporated in a precursor, or the direct nitration of a pre-formed furan derivative.

Nitration of Furan Derivatives: A Tightly Controlled Process

The direct nitration of the furan ring is a challenging endeavor due to the ring's high reactivity and sensitivity to the harsh, acidic conditions of typical electrophilic aromatic nitration.[6] Furan's propensity for polymerization and ring-opening necessitates the use of milder nitrating agents.[6]

Key Nitrating Agent: Acetyl Nitrate

Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for the controlled nitration of many furan derivatives.[6][7] The reaction proceeds via an intermediate that is then converted to the 5-nitrofuran.[8] A critical starting material for many nitrofuran drugs is 5-nitro-2-furaldehyde, which can be synthesized from furfural. The nitration of furfural to produce 5-nitrofurfural diacetate is a key industrial process.[9][10]

However, the use of acetyl nitrate is not without its hazards, as it can be explosive.[9] Modern approaches, such as continuous flow synthesis, have been developed to safely and efficiently generate and use acetyl nitrate in situ for the nitration of furfural, significantly improving the safety and reproducibility of this critical reaction.[9] This method allows for the rapid production of key intermediates for nitrofuran APIs like nitrofurantoin with high yields.[9]

Experimental Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate via Nitration of Furfural

This protocol is based on established methods for the nitration of furan derivatives using acetyl nitrate.[7][10]

Materials:

-

Furfural

-

Acetic anhydride

-

Fuming nitric acid (sp. gr. 1.50)

-

Pyridine

-

Ice

-

Sodium hydroxide (for neutralization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, slowly add fuming nitric acid to acetic anhydride while maintaining the temperature between -5°C and 0°C.[7]

-

Nitration: In a separate flask, dissolve furfural in acetic anhydride. Slowly add this solution to the pre-cooled nitrating mixture, ensuring the reaction temperature does not exceed 0°C.[7]

-

Intermediate Formation: Stir the reaction mixture at a low temperature (around -5°C) for several hours to allow for the formation of the unstable nitration intermediate.[7]

-

Isolation of the Intermediate (Caution): Carefully pour the reaction mixture onto a large volume of crushed ice and neutralize with a sodium hydroxide solution. The oily intermediate will separate.[7]

-

Conversion to 5-Nitro-2-furaldehyde Diacetate: To the isolated intermediate, slowly add pyridine while controlling the temperature with the addition of ice to keep it below 40°C. This step facilitates the conversion to the more stable diacetate derivative.

-

Work-up and Purification: After the reaction is complete, the product can be extracted with a suitable organic solvent, washed, dried, and purified by recrystallization or chromatography.

Synthesis from Pre-functionalized Precursors

An alternative and often more versatile approach involves the use of commercially available or readily synthesized 5-nitrofuran building blocks, such as 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid. These intermediates can then be elaborated into a wide array of derivatives.

For instance, 5-nitrofuran amides can be synthesized by activating 5-nitro-furan-2-carboxylic acid with a coupling agent like carbonyldiimidazole (CDI), followed by reaction with an appropriate amine.[1] Similarly, chalcone derivatives can be prepared through the condensation of 5-nitrofuran-2-carbaldehyde with acetophenones.[1]

Experimental Protocol: Synthesis of a 5-Nitrofuran Hydrazone Derivative

This protocol outlines a general procedure for the synthesis of nitrofuran derivatives via the condensation of 5-nitrofuran-2-carbaldehyde with an N-acylhydrazide.[3]

Materials:

-

5-nitrofuran-2-carbaldehyde (1.0 eq)

-

Appropriate N-acylhydrazide (1.2 eq)

-

Dimethyl sulfoxide (DMSO) as solvent

-

Concentrated HCl (catalytic amount)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-acylhydrazide and 5-nitrofuran-2-carbaldehyde in DMSO.

-

Catalysis: Add a catalytic amount of concentrated HCl to the stirring mixture.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Precipitation: Pour the reaction mixture into a beaker of water to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any residual DMSO and HCl, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity of Nitro-Substituted Furans

The chemistry of nitro-substituted furans is dominated by the reactivity of the nitro group and the influence of this group on the furan ring.

Reduction of the Nitro Group: The Key to Biological Activity

The cornerstone of the biological activity of nitrofurans is the enzymatic reduction of the 5-nitro group within the target cell.[2][3] This process is catalyzed by bacterial nitroreductases and generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives.[2] These electrophilic species are the ultimate effectors of the antimicrobial action, indiscriminately attacking a variety of nucleophilic cellular macromolecules.[11]

The reduction can proceed through different enzymatic pathways, with some nitroreductases being oxygen-sensitive and others oxygen-insensitive.[2] This metabolic activation is a form of prodrug strategy, where the relatively inert parent compound is converted into a potent toxin within the pathogen.

Chemically, the nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation. However, the resulting 2-aminofurans are often unstable and can be challenging to isolate.[12]

Reactivity of the Furan Ring: Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group deactivates the furan ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA).[13] This is a powerful tool for the further functionalization of the nitrofuran scaffold.

In an SNA reaction, a nucleophile attacks the electron-deficient aromatic ring at a position bearing a suitable leaving group (typically a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex.[14] The negative charge of this intermediate is stabilized by the electron-withdrawing nitro group, particularly when the nitro group is positioned ortho or para to the site of substitution.[13] This allows for the introduction of a variety of substituents, including alkoxy, thio, and amino groups, onto the nitrofuran ring.

Caption: Nucleophilic Aromatic Substitution (SNAr) on a Nitro-substituted Furan.

Spectroscopic Characterization

The structural elucidation of novel nitrofuran derivatives relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the furan ring typically appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the substituents. The formation of amide or imine linkages can be confirmed by the appearance and chemical shift of the corresponding N-H or C-H protons.[1]

-

¹³C NMR: The carbon signals of the furan ring and any side chains provide crucial information about the carbon skeleton. The presence of a carbonyl group in derivatives like chalcones or amides is readily identified by its characteristic chemical shift.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Carbonyl stretching frequencies are also diagnostic for amides, esters, and ketones.[1]

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for providing information about their fragmentation patterns, which can aid in structure confirmation.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Nitrofurans are chromophoric and exhibit characteristic UV-Vis absorption spectra. This property is often utilized for their quantitative analysis.[15]

Mechanism of Action: A Multi-pronged Assault on Bacterial Cells

The antibacterial efficacy of nitrofurans stems from their activation within the bacterial cell, a process that leads to a multi-targeted attack on vital cellular components.[5]

Caption: Mechanism of action of nitro-substituted furans.

-

Entry and Activation: The nitrofuran prodrug enters the bacterial cell.

-

Reductive Activation: Inside the bacterium, flavoproteins known as nitroreductases (e.g., NfsA and NfsB in E. coli) reduce the 5-nitro group.[2] This reduction generates highly reactive electrophilic intermediates.[3]

-

Multi-Target Damage: These reactive intermediates are non-specific and attack multiple cellular targets simultaneously:

-

DNA and RNA Damage: They cause lesions and strand breaks in bacterial DNA and RNA.[3][16]

-

Inhibition of Protein Synthesis: They bind to ribosomal proteins, inhibiting protein synthesis.[5][16]

-

Metabolic Disruption: They interfere with crucial metabolic pathways, including the citric acid cycle and cell wall synthesis.[3][16]

-

This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.[5] It is difficult for a bacterium to develop resistance through a single mutation when multiple essential cellular processes are being disrupted.

Structure-Activity Relationships and Therapeutic Applications

The biological activity of nitro-substituted furans is highly dependent on their chemical structure.

-

The 5-Nitro Group: The presence of the nitro group at the 5-position of the furan ring is essential for their antimicrobial activity, as it is the site of reductive activation.[1]

-

The Side Chain at C2: The nature of the substituent at the 2-position significantly modulates the compound's activity, spectrum, and pharmacokinetic properties. For example, the hydantoin ring in nitrofurantoin and the oxazolidinone ring in furazolidone are key to their respective therapeutic profiles.[4]

Recent research has focused on modifying the side chain to develop novel nitrofuran derivatives with enhanced potency and a broader spectrum of activity, including antifungal, antitubercular, and even anticancer properties.[1][3]

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 16 - 32 | [17] |

| Furazolidone | Staphylococcus aureus | - | [4] |

| Furazidin | Escherichia coli | 8 - 16 | [17] |

| Furazidin | Staphylococcus aureus ATCC 25923 | 4 | [18] |

| Nitrofurantoin | Staphylococcus aureus ATCC 25923 | 32 | [18] |

| Compound 1 (FZD derivative) | Staphylococcus aureus | 1.56 | [4] |

| Compound 18 (NFT derivative) | Staphylococcus aureus | 3.13 | [4] |

| Compound 1 (NFT derivative) | Candida albicans | 3.90 | [1] |

| Compound 5 (NFT derivative) | Cryptococcus neoformans | 3.90 | [1] |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a nitrofuran compound.

Materials:

-

Test compound (nitrofuran derivative)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[17]

Conclusion and Future Directions